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Abstract

Subecholine, also known as suberyldicholine or Corconium, is a synthetic bis-quaternary
ammonium compound. Structurally, it is the dicholinic ester of suberic acid.[1] As a cholinergic
agent, it is recognized for its potential to interact with cholinergic receptors, playing a role in
neuromuscular transmission. This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, and inferred pharmacological actions of
Subecholine, based on available data and the well-understood pharmacology of structurally
related compounds. This document is intended to serve as a foundational resource for
researchers and professionals engaged in the study of cholinergic pharmacology and the
development of novel neuromuscular modulating agents.

Chemical Structure and Identification

Subecholine is chemically designated as trimethyl-[2-[8-0x0-8-[2-
(trimethylazaniumyl)ethoxy]octanoylJoxyethyl]azanium diiodide.[2] It consists of a central
suberic acid (octanedioic acid) core, ester-linked at both carboxylic acid groups to a choline
moiety. The positive charges on the quaternary ammonium groups are balanced by two iodide
counter-ions.

Table 1: Chemical Identifiers for Subecholine
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Identifier

Value

Source

CAS Number

3810-71-7

[1]

Molecular Formula

C18H38I2N204

[1]
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(trimethylazaniumyl)ethoxy]oct

IUPAC Name ] [2]
anoyljoxyethyllazanium
diiodide
Suberyldicholine, Corconium,
Synonyms Bis(dimethylamino)ethyl [1]
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InChlKey

NLKOQMGXIGBXQR-
UHFFFAOYSA-L

[1]

Physicochemical Properties

The physicochemical properties of Subecholine are summarized in the table below. These

properties are crucial for understanding its solubility, stability, and potential for formulation and

delivery.

Table 2: Physicochemical Properties of Subecholine
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Property Value Source
Molecular Weight 600.32 g/mol [1]
Exact Mass 600.09210 Da [2]
Melting Point 155 °C [41[5]
LogP (calculated) -4.16620 [3]
Polar Surface Area (PSA) 52.60 A2 [3]
Hydrogen Bond Donor Count 0 [3]
Hydrogen Bond Acceptor
C);untg p ° 13
Rotatable Bond Count 15 [3]
Heavy Atom Count 26 [3]
Complexity 334 [3]
Synthesis

While a specific, detailed experimental protocol for the synthesis of Subecholine is not readily

available in contemporary literature, a general and logical synthetic route can be inferred from

standard organic chemistry principles for the formation of esters from dicarboxylic acids and

alcohols, followed by quaternization.

General Synthetic Workflow

The synthesis would likely proceed in two main stages: esterification and quaternization.
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Figure 1: Inferred synthetic pathway for Subecholine.

Hypothetical Experimental Protocol

Step 1: Esterification of Suberic Acid with 2-(Dimethylamino)ethanol

e To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
suberic acid (1 equivalent), 2-(dimethylamino)ethanol (2.2 equivalents), and a suitable
solvent such as toluene.

e Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-
toluenesulfonic acid.

» Heat the reaction mixture to reflux. Water produced during the esterification will be
azeotropically removed and collected in the Dean-Stark trap.

o Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water
collected.

e Once the reaction is complete, cool the mixture to room temperature.
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e Neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate
solution.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield the crude bis(2-(dimethylamino)ethyl) suberate.

» Purify the crude product by vacuum distillation or column chromatography.
Step 2: Quaternization with Methyl lodide

» Dissolve the purified bis(2-(dimethylamino)ethyl) suberate (1 equivalent) in a suitable aprotic
solvent, such as acetone or acetonitrile.

o Add an excess of methyl iodide (at least 2.2 equivalents) to the solution.

« Stir the reaction mixture at room temperature. The quaternization reaction typically results in
the precipitation of the quaternary ammonium salt.

e The reaction progress can be monitored by TLC.
o After the reaction is complete, collect the precipitated Subecholine by filtration.
e Wash the solid product with the reaction solvent to remove any unreacted starting materials.

e Dry the final product under vacuum.

Pharmacological Properties and Mechanism of
Action

Subecholine is classified as a cholinergic agent.[1] Its structure, featuring two quaternary
ammonium groups separated by a flexible chain, is characteristic of neuromuscular blocking
agents. The mechanism of action of such compounds generally involves interaction with
nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.
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Inferred Mechanism of Action at the Neuromuscular
Junction

Based on its structural similarity to succinylcholine, a well-characterized depolarizing
neuromuscular blocker, Subecholine is likely to act as an agonist at the nAChRs on the motor
endplate.[6][7][8]

The proposed sequence of events is as follows:

¢ Binding to nAChRs: Subecholine binds to the nicotinic acetylcholine receptors on the
postsynaptic membrane of the neuromuscular junction.[9]

o Depolarization: This binding opens the ion channels of the receptors, leading to an influx of
sodium ions and an efflux of potassium ions, causing depolarization of the motor endplate.[7]

[9]

« Initial Muscle Fasciculations: The initial depolarization can lead to transient, uncoordinated
muscle contractions known as fasciculations.

o Persistent Depolarization and Blockade: Unlike acetylcholine, which is rapidly hydrolyzed by
acetylcholinesterase, Subecholine is likely to be metabolized more slowly. This leads to
persistent depolarization of the motor endplate.

« Inactivation of Voltage-gated Sodium Channels: The sustained depolarization leads to the
inactivation of voltage-gated sodium channels in the adjacent muscle membrane, rendering it
refractory to further stimulation by acetylcholine.

e Flaccid Paralysis: The inability of the muscle membrane to repolarize and subsequently
depolarize in response to nerve impulses results in a flaccid paralysis.
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Figure 2: Proposed mechanism of action of Subecholine at the neuromuscular junction.

Structure-Activity Relationship Considerations

The length of the polymethylene chain between the two quaternary ammonium groups is a
critical determinant of the pharmacological activity of bis-quaternary compounds. For
neuromuscular blocking activity, a chain of approximately 10-12 atoms is often optimal for
spanning the distance between the two alpha subunits of the nicotinic acetylcholine receptor. In
Subecholine, the suberic acid backbone provides a flexible chain of 8 atoms, which, along with
the ester and ethylene groups, contributes to the overall length and conformation of the
molecule, influencing its receptor binding and activity.

Potential Areas for Further Research

While the fundamental chemical and pharmacological properties of Subecholine can be
inferred, a comprehensive understanding requires further experimental investigation. Key areas
for future research include:

o Detailed Synthesis and Characterization: Development and publication of a detailed,
reproducible synthetic protocol and full characterization of Subecholine using modern
analytical techniques (NMR, MS, etc.).

» Pharmacological Profiling:

o Receptor Binding Assays: Quantitative determination of the binding affinity of
Subecholine for various subtypes of nicotinic and muscarinic acetylcholine receptors.
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o In Vitro Functional Assays: Characterization of the agonist or antagonist activity and
potency (EC50/IC50) of Subecholine at different cholinergic receptor subtypes using
isolated tissue preparations (e.g., frog rectus abdominis, guinea pig ileum) or cell-based
assays.

o In Vivo Studies: Evaluation of the neuromuscular blocking effects, duration of action, and
potential side effects of Subecholine in animal models.

e Metabolism and Pharmacokinetics: Investigation of the metabolic fate of Subecholine,
particularly its hydrolysis by plasma cholinesterases, and determination of its
pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Conclusion

Subecholine is a dicholinic ester of suberic acid with a chemical structure that strongly
suggests activity as a cholinergic agent, likely a depolarizing neuromuscular blocker. While
detailed experimental data in the public domain is limited, this guide provides a thorough
overview of its known chemical and physical properties and a scientifically grounded inference
of its synthesis and mechanism of action based on the principles of medicinal chemistry and
pharmacology. Further empirical research is necessary to fully elucidate the pharmacological
profile of Subecholine and its potential applications in neuroscience and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. youtube.com [youtube.com]

2. 3810-71-7 CAS MSDS (subecholine) Melting Point Boiling Point Density CAS Chemical
Properties [chemicalbook.com]

3. subecholine CAS#: 3810-71-7 [chemicalbook.com]

4. youtube.com [youtube.com]

5. youtube.com [youtube.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1681166?utm_src=pdf-body
https://www.benchchem.com/product/b1681166?utm_src=pdf-body
https://www.benchchem.com/product/b1681166?utm_src=pdf-body
https://www.benchchem.com/product/b1681166?utm_src=pdf-body
https://www.benchchem.com/product/b1681166?utm_src=pdf-body
https://www.benchchem.com/product/b1681166?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=t1wKEV8uEDA
https://www.chemicalbook.com/ChemicalProductProperty_US_CB71376514.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB71376514.aspx
https://www.chemicalbook.com/ProductChemicalPropertiesCB71376514_EN.htm
https://www.youtube.com/watch?v=zap1LigwKZw
https://www.youtube.com/watch?v=jARXDIzcc6A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 6. go.drugbank.com [go.drugbank.com]

e 7. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nim.nih.gov]
e 8. ClinPGx [clinpgx.org]

e 9. derangedphysiology.com [derangedphysiology.com]

¢ To cite this document: BenchChem. [Subecholine: A Technical Guide to its Chemical
Structure, Properties, and Cholinergic Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1681166#subecholine-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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